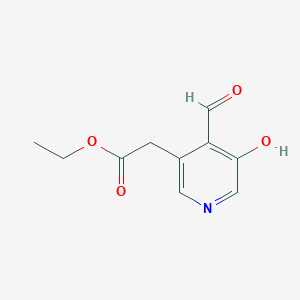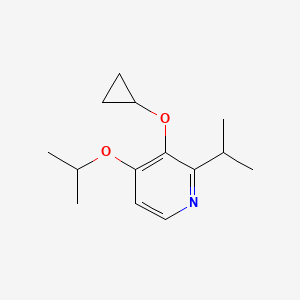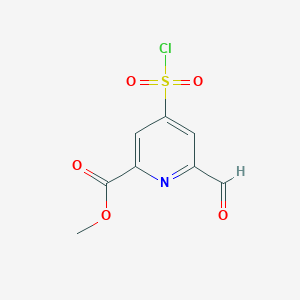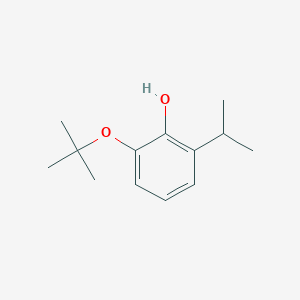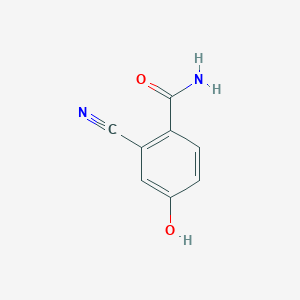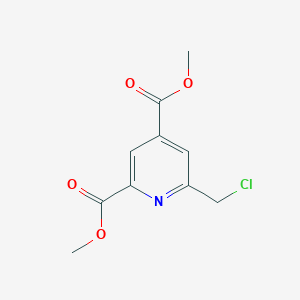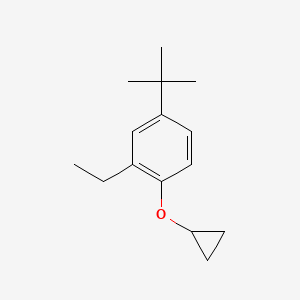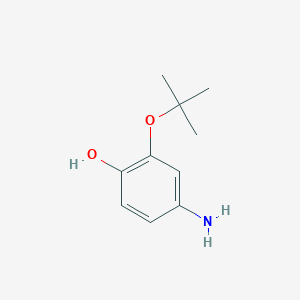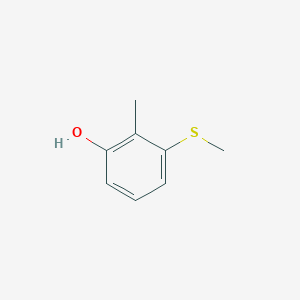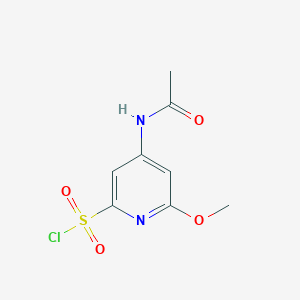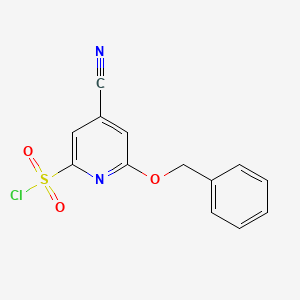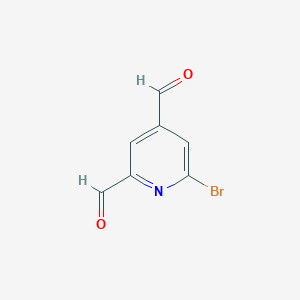
6-Bromopyridine-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromopyridine-2,4-dicarbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two formyl groups at the 2 and 4 positions of the pyridine ring, along with a bromine atom at the 6 position
準備方法
The synthesis of 6-Bromopyridine-2,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of pyridine-2,4-dicarbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
6-Bromopyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl groups yields pyridine-2,4-dicarboxylic acid, while reduction produces pyridine-2,4-dimethanol.
科学的研究の応用
6-Bromopyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including ligands for transition metal catalysts and luminescent complexes.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用機序
The mechanism by which 6-Bromopyridine-2,4-dicarbaldehyde exerts its effects depends on its specific application. In the context of catalysis, the compound acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
The molecular targets and pathways involved in its mechanism of action are diverse and depend on the specific context in which the compound is used. For example, in drug discovery, it may inhibit or activate specific enzymes involved in disease pathways.
類似化合物との比較
6-Bromopyridine-2,4-dicarbaldehyde can be compared with other pyridine derivatives, such as:
Pyridine-2,4-dicarbaldehyde: Lacks the bromine atom at the 6 position, resulting in different reactivity and applications.
6-Bromopyridine-2-carbaldehyde: Contains only one formyl group, leading to different chemical properties and uses.
2,6-Dibromopyridine: Contains two bromine atoms but lacks formyl groups, making it suitable for different types of chemical reactions.
The uniqueness of this compound lies in its combination of bromine and formyl groups, which confer distinct reactivity and versatility in various applications.
特性
分子式 |
C7H4BrNO2 |
|---|---|
分子量 |
214.02 g/mol |
IUPAC名 |
6-bromopyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4BrNO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
InChIキー |
FKWFGWARMLCNGB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


